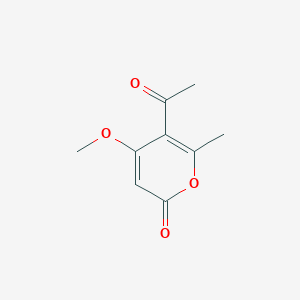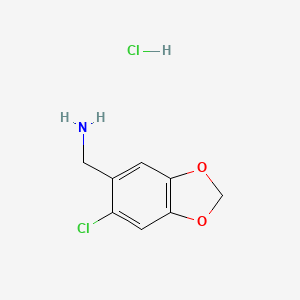
1-(6-Chloro-1,3-dioxaindan-5-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloro-1,3-dioxaindan-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8ClNO2·HCl. It is known for its unique structure, which includes a chloro-substituted benzodioxole ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-1,3-dioxaindan-5-yl)methanamine hydrochloride typically involves the chlorination of 1,3-dioxaindane followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Chloro-1,3-dioxaindan-5-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(6-Chloro-1,3-dioxaindan-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloro-1,3-dioxaindan-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The chloro-substituted benzodioxole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-1,3-dioxaindan-5-amine hydrochloride
- (2-Chlorothiazol-5-yl)methanamine hydrochloride
- (6-Chloro-1,3-dioxaindan-5-yl)methanol
Uniqueness
1-(6-Chloro-1,3-dioxaindan-5-yl)methanamine hydrochloride is unique due to its specific structure and the presence of the chloro-substituted benzodioxole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H9Cl2NO2 |
|---|---|
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
(6-chloro-1,3-benzodioxol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-2-8-7(11-4-12-8)1-5(6)3-10;/h1-2H,3-4,10H2;1H |
Clave InChI |
LFESXIQJPHITNG-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)CN)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



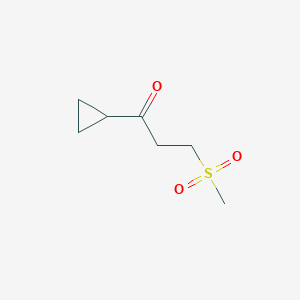
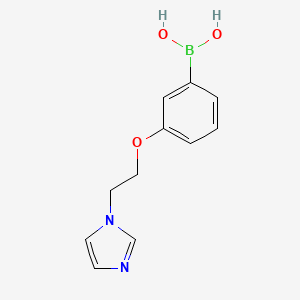
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13473968.png)
![Prop-2-en-1-yl 2-{[2-oxo-2-(prop-2-en-1-yloxy)ethyl]amino}acetate hydrochloride](/img/structure/B13473973.png)


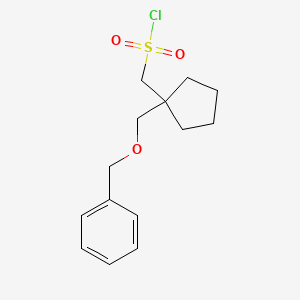
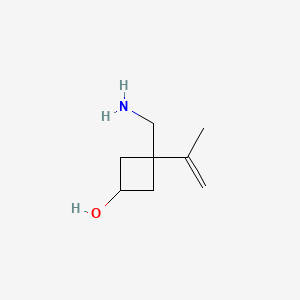
![2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol](/img/structure/B13473998.png)
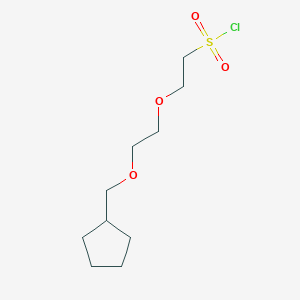

![1-iodo-3-(2H3)methylbicyclo[1.1.1]pentane](/img/structure/B13474009.png)
